molecular formula C44H28N4OV B13390295 Vanadyl meso-tetraphenylporphine

Vanadyl meso-tetraphenylporphine

Cat. No.: B13390295
M. Wt: 679.7 g/mol
InChI Key: WDCQRRQLLCXEFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Vanadyl meso-tetraphenylporphine can be synthesized through the reaction of vanadyl acetylacetonate with meso-tetraphenylporphyrin in a suitable solvent such as chloroform or dichloromethane. The reaction typically involves heating the mixture under reflux conditions for several hours, followed by purification through column chromatography to isolate the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Vanadyl meso-tetraphenylporphine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Vanadyl meso-tetraphenylporphine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which vanadyl meso-tetraphenylporphine exerts its effects involves the coordination of the vanadium ion to the tetraphenylporphyrin ligand. This coordination facilitates various chemical reactions, such as electron transfer processes, which are crucial for its catalytic activity. The molecular targets and pathways involved include the activation of molecular oxygen and the transfer of electrons to substrates, leading to their oxidation or reduction .

Comparison with Similar Compounds

Vanadyl meso-tetraphenylporphine can be compared to other similar compounds, such as:

    Vanadyl meso-tetraarylporphyrins: These compounds have similar structures but different aryl substituents, which can influence their chemical properties and reactivity.

    Iron meso-tetraphenylporphine: This compound has an iron center instead of vanadium, leading to different catalytic activities and applications.

    Manganese meso-tetraphenylporphine:

This compound stands out due to its unique combination of vanadium and tetraphenylporphyrin, offering distinct advantages in terms of stability and reactivity in various chemical processes .

Properties

Molecular Formula

C44H28N4OV

Molecular Weight

679.7 g/mol

IUPAC Name

oxovanadium(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide

InChI

InChI=1S/C44H28N4.O.V/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;;/q-2;;+2

InChI Key

WDCQRRQLLCXEFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.O=[V+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.